

physicochemical properties of 5-Ethoxy-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 5-Ethoxy-2-hydroxybenzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **5-Ethoxy-2-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-hydroxybenzaldehyde is an aromatic organic compound with the chemical formula $C_9H_{10}O_3$.^{[1][2][3][4]} As a derivative of salicylaldehyde, it possesses both a hydroxyl and an ethoxy functional group on the benzene ring, ortho to an aldehyde group. This substitution pattern imparts specific physicochemical properties that are of interest in various fields of chemical research, including synthetic chemistry and materials science. This document provides a comprehensive overview of the known physicochemical properties of **5-Ethoxy-2-hydroxybenzaldehyde**, along with general experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Ethoxy-2-hydroxybenzaldehyde** is presented in the tables below. It is important to note that while some properties are readily available from chemical suppliers and databases, specific experimental values for melting point, boiling point, and pKa are not consistently reported in the literature.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C9H10O3	[1][2][3][4]
Molecular Weight	166.17 g/mol	[2][3][4]
CAS Number	80832-54-8	[1][2][3][4]
Physical Form	Solid	[3]
Solubility	Soluble in water and ethanol.	[1]

Table 2: Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
SMILES	<chem>CCOC1=CC(=C(C=C1)O)C=O</chem>	[1][2][3]
InChI	InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3	[2][3]
InChIKey	HXCVPMBZBRPZLX-UHFFFAOYSA-N	[2][3]

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for **5-Ethoxy-2-hydroxybenzaldehyde** are not readily available in public databases. Researchers are advised to perform their own spectral analyses for compound verification.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline generalized protocols applicable to the characterization of **5-Ethoxy-2-hydroxybenzaldehyde**.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **5-Ethoxy-2-hydroxybenzaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

As **5-Ethoxy-2-hydroxybenzaldehyde** is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (for solids with high boiling points):

- **Apparatus:** A distillation apparatus suitable for vacuum distillation is assembled.
- **Procedure:** A small sample of **5-Ethoxy-2-hydroxybenzaldehyde** is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Determination of pKa

The pKa value indicates the acidity of the phenolic hydroxyl group.

Methodology (Potentiometric Titration):

- **Sample Preparation:** A known concentration of **5-Ethoxy-2-hydroxybenzaldehyde** is dissolved in a suitable solvent mixture (e.g., water-ethanol).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

- **Measurement:** The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- **Data Analysis:** A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

- **Sample Preparation:** A few milligrams of **5-Ethoxy-2-hydroxybenzaldehyde** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., TMS) may be added.
- **¹H NMR Spectroscopy:** The proton NMR spectrum is recorded. Expected signals would include those for the ethoxy group protons (a triplet and a quartet), aromatic protons, the aldehyde proton, and the hydroxyl proton.
- **¹³C NMR Spectroscopy:** The carbon-13 NMR spectrum is recorded. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid **5-Ethoxy-2-hydroxybenzaldehyde** is placed directly on the ATR crystal.
- **Measurement:** The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
- **Expected Absorptions:** Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the aldehyde, and C-O stretches of the ether and phenol.

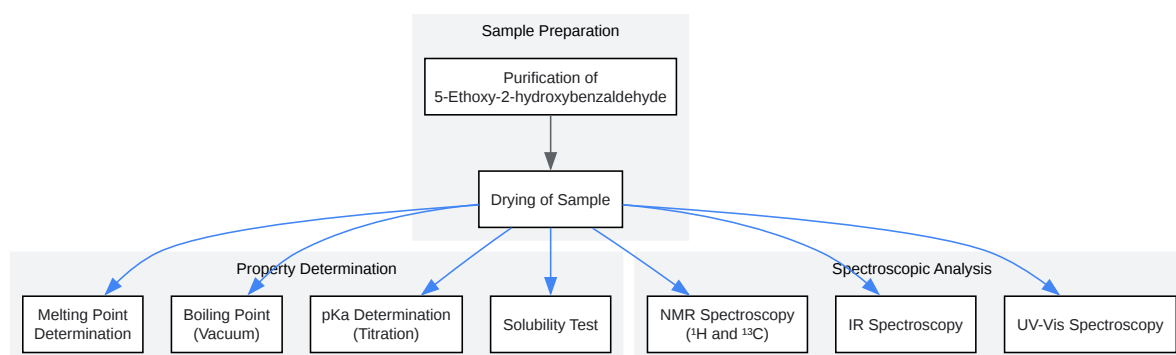
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Methodology:

- Sample Preparation: A dilute solution of **5-Ethoxy-2-hydroxybenzaldehyde** is prepared in a suitable solvent (e.g., ethanol, methanol).
- Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).
- Data Analysis: The wavelength(s) of maximum absorbance (λ_{max}) are determined, which are characteristic of the chromophoric system of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid organic compound like **5-Ethoxy-2-hydroxybenzaldehyde**.



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Caption: General workflow for physicochemical characterization.

Biological Activity

While specific biological activity data for **5-Ethoxy-2-hydroxybenzaldehyde** is limited in the public domain, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including antioxidant, antimicrobial, and anticancer properties. Further research is required to elucidate the specific biological profile of the 5-ethoxy derivative.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **5-Ethoxy-2-hydroxybenzaldehyde**. While basic identifiers and some physical properties are established, a comprehensive experimental characterization, including melting point, boiling point, pKa, and detailed spectroscopic analysis, is recommended for researchers working with this compound. The provided experimental protocols offer a starting point for such investigations. Further studies are also warranted to explore the potential biological activities of this molecule.

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